Tertiary Amine Architecture: Zero H-Bond Donors vs. Comparator Secondary Amine That Donates One H-Bond
The target compound is a tertiary amine (N-benzyl-N-methyl), possessing zero hydrogen-bond donor (HBD) groups. Its closest commercially available analog, N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine (CAS 921938-59-2), is a secondary amine with one HBD . This difference directly impacts membrane permeability predictions, metabolic liability (N-dealkylation vs. N-demethylation susceptibility), and target engagement profiles in medicinal chemistry campaigns [1]. The oxadiazole ring position also differs: the target connects at the 5-position via a methylene linker, while the comparator attaches through a phenyl ring at the 5-position, altering π-stacking potential and conformational flexibility.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | 1 H-bond donor (secondary amine, CAS 921938-59-2) |
| Quantified Difference | Absolute difference of 1 HBD; topological polar surface area (tPSA) difference estimated at ~12 Ų |
| Conditions | Structural analysis based on IUPAC names, SMILES, and computed physicochemical descriptors |
Why This Matters
A difference of one hydrogen-bond donor can shift oral bioavailability predictions by a full Lipinski category and alter CNS penetration potential, making the target compound a deliberately distinct tool for probing HBD-dependent pharmacology.
- [1] Khasawneh, H. E. N., et al. Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry, 2025, 15, 102352. DOI: 10.1016/j.rechem.2025.102352. View Source
